(E)-3-(2-ethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one
Overview
Description
(E)-3-(2-ethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-ethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base.
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Starting Materials
- 4-fluorobenzaldehyde
- 2-ethylaniline
- Acetophenone
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Reaction Conditions
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux conditions
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Procedure
- Mix the starting materials in the solvent.
- Add the base to the mixture and stir.
- Allow the reaction to proceed for several hours.
- Isolate the product by filtration and purify by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-ethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydrochalcones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Antimicrobial: Exhibits antimicrobial activity against various pathogens.
Antioxidant: Acts as an antioxidant, scavenging free radicals.
Medicine
Anti-inflammatory: Potential use as an anti-inflammatory agent.
Anticancer: Investigated for its anticancer properties.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments.
Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (E)-3-(2-ethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one depends on its specific application:
Antimicrobial: Disrupts microbial cell membranes and inhibits enzyme activity.
Antioxidant: Neutralizes free radicals by donating electrons.
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines.
Anticancer: Induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound with similar structure but without the ethylanilino and fluorophenyl groups.
Flavonoids: Compounds with similar biological activities.
Curcumin: A well-known chalcone derivative with anti-inflammatory and anticancer properties.
Uniqueness
(E)-3-(2-ethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of the ethylanilino and fluorophenyl groups, which may enhance its biological activity and chemical stability compared to other chalcones.
Properties
IUPAC Name |
(E)-3-(2-ethylanilino)-1-(4-fluorophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-2-13-5-3-4-6-16(13)19-12-11-17(20)14-7-9-15(18)10-8-14/h3-12,19H,2H2,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIJWBLARUGPFH-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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